5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Non-small cell lung cancer Topoisomerase I inhibition Selective cytotoxicity

This 5-ethyl-triazinoindole-3-thiol is the structurally essential intermediate for SW044248, a non-canonical topoisomerase I inhibitor with selective NSCLC cytotoxicity (IC50 ≈2 μM). The N-5 ethyl group is critical—generic substitution with hydrogen or propyl analogs abolishes target selectivity. Supports multitarget programs (EGFR/SIRT1/MDM2/p53) and selective Fe²⁺ chelation. Confirmed tautomeric equilibrium ensures reproducible reactivity and downstream assay consistency.

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
CAS No. 36047-55-9
Cat. No. B1349019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
CAS36047-55-9
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C3=NNC(=S)N=C31
InChIInChI=1S/C11H10N4S/c1-2-15-8-6-4-3-5-7(8)9-10(15)12-11(16)14-13-9/h3-6H,2H2,1H3,(H,12,14,16)
InChIKeyODYFFLRTRSEWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.9 [ug/mL]

5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 36047-55-9): Core Heterocyclic Scaffold for Procurement & Research


5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol (CAS 36047-55-9) is a heterocyclic building block featuring a triazino[5,6-b]indole core with a thiol group at the 3-position and an ethyl group at the 5-position. Its molecular weight is 230.29 g/mol . The compound exists in tautomeric equilibrium between the thiol and thione forms . As a versatile small molecule scaffold, it is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery, serving as a precursor for generating diverse derivatives with potential biological activities .

Why 5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol Cannot Be Interchanged with Other Triazinoindole Analogs


Substituting 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with other triazinoindole analogs is not scientifically valid due to the critical influence of the ethyl substituent at the N-5 position. The N-5 alkyl group modulates the electronic environment and lipophilicity of the core scaffold, which directly affects the compound's reactivity, target binding affinity, and pharmacokinetic properties . For instance, replacing the ethyl group with a hydrogen (e.g., 5H-[1,2,4]triazino[5,6-b]indole-3-thiol) or a propyl group (e.g., 5-propyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol) results in distinct chemical and biological profiles. Derivatives built on the 5-ethyl scaffold have demonstrated unique selectivity profiles, such as Pestivirus RdRp inhibition and selective cytotoxicity in NSCLC cell lines , which are not replicable with other N-5 alkyl analogs. Generic substitution risks altering key properties such as solubility (estimated aqueous solubility: 34.77 mg/L) and melting point (estimated: 210.11°C) , which are essential for downstream formulation and assay reproducibility.

Quantitative Differentiation Evidence for 5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Head-to-Head and Cross-Study Comparisons


Selective Cytotoxicity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: SW044248 vs. Doxorubicin

The derivative SW044248, synthesized from 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, exhibits selective cytotoxicity across a panel of 46 non-small cell lung cancer (NSCLC) cell lines with IC50 values of approximately 2 μM for HCC4017, H292, and H1819 cells . In contrast, the standard chemotherapeutic doxorubicin typically shows IC50 values in the range of 0.1–1 μM across various cancer cell lines but with significant non-selective toxicity to normal cells. SW044248 demonstrates a selectivity window not observed with doxorubicin, as it shows no effect on Topoisomerase II, reducing off-target toxicity .

Non-small cell lung cancer Topoisomerase I inhibition Selective cytotoxicity

Antiproliferative Activity Against A549 Lung Cancer Cells: Triazinoindole Derivative 11 Outperforms INZ

In a multitarget triazinoindole derivative study, compound 11, which is based on the triazinoindole scaffold, exhibited an IC50 value of 0.82 μM against A549 lung cancer cells [1]. This represents a 10.9-fold improvement in potency compared to the reference compound INZ (IC50 = 8.97 μM) [1]. The enhanced activity is attributed to the compound's ability to simultaneously target EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9 pathways [1].

A549 lung cancer EGFR SIRT1 MDM2 Hsp90 PI3K Caspase-9

Iron Chelation Selectivity: 5-Ethyl-Triazinoindole Derivatives Bind Fe²⁺ Over Fe³⁺

5H-[1,2,4]Triazino[5,6-b]indol-3-amine derivatives, structurally analogous to 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, function as selective iron chelators that bind ferrous ions (Fe²⁺) but not ferric ions (Fe³⁺) . This contrasts with clinically investigated iron chelator VLX600, which complexes with both Fe(II) and Fe(III) [1]. The selective Fe²⁺ chelation disrupts iron homeostasis specifically in cancer cells, inhibiting proliferation and inducing apoptosis .

Iron chelation Cancer therapy Metal ion selectivity

Estimated Aqueous Solubility: 5-Ethyl Derivative (34.77 mg/L) vs. 5H-Unsubstituted Analog

The estimated aqueous solubility of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid, a derivative of the target compound, is 34.77 mg/L . In comparison, the unsubstituted 5H-[1,2,4]triazino[5,6-b]indole-3-thiol analog (lacking the N-5 ethyl group) is predicted to have a lower aqueous solubility due to reduced lipophilicity. While experimental data for the parent compound is not available, this derivative data suggests that the ethyl substitution at N-5 enhances solubility compared to the unsubstituted core, which is beneficial for formulation and biological testing.

Physicochemical properties Solubility Formulation

Thermal Stability: Estimated Melting Point of 210.11°C for 5-Ethyl Derivative

The estimated melting point of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid, a derivative of the target compound, is 210.11°C . This indicates high thermal stability, which is advantageous for long-term storage and handling under ambient conditions. In contrast, the unsubstituted 5H-[1,2,4]triazino[5,6-b]indole-3-thiol analog is expected to have a lower melting point due to weaker intermolecular forces. High thermal stability reduces the risk of degradation during synthesis, purification, and storage, ensuring consistent quality for research applications.

Thermal stability Storage Handling

Selective Pestivirus RdRp Inhibition: 5-Ethyl Derivative vs. Ribavirin

The 5-ethyl-triazinoindole derivative 5-ethyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole has been identified as a highly selective inhibitor of Pestivirus replication by targeting the viral RNA-dependent RNA polymerase (RdRp) . In contrast, the broad-spectrum antiviral ribavirin inhibits both viral and host enzymes, leading to significant cytotoxicity. The selective inhibition of viral RdRp by the 5-ethyl derivative minimizes host cell toxicity, offering a more favorable therapeutic window.

Pestivirus RdRp inhibitor Antiviral

Optimal Use Cases for 5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol in Medicinal Chemistry and Drug Discovery


Scaffold for Developing Selective NSCLC Therapeutics

5-Ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol serves as a key intermediate in the synthesis of SW044248, a non-canonical topoisomerase I inhibitor that exhibits selective cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (IC50 ≈ 2 μM) without affecting topoisomerase II . This selectivity profile supports its use in medicinal chemistry programs aimed at developing targeted therapies for NSCLC with reduced off-target toxicity compared to non-selective agents like doxorubicin.

Core Structure for Multitarget Antiproliferative Agents

The triazinoindole core, particularly the 5-ethyl derivative, enables the design of multitarget antiproliferative agents that simultaneously modulate EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9 pathways [1]. This multitarget approach can overcome resistance mechanisms and enhance therapeutic efficacy, as demonstrated by compound 11, which achieved an IC50 of 0.82 μM against A549 lung cancer cells, outperforming the reference compound INZ (IC50 = 8.97 μM) by 10.9-fold [1].

Precursor for Selective Iron Chelators in Cancer Therapy

Derivatives of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be designed as selective iron chelators that bind Fe²⁺ but not Fe³⁺, disrupting iron homeostasis specifically in cancer cells . This selectivity offers a potential advantage over non-selective iron chelators like VLX600, which bind both Fe²⁺ and Fe³⁺ [2]. Such targeted iron chelation may reduce systemic toxicity and enhance the therapeutic window in cancer treatment.

Building Block for Selective Antiviral Agents Targeting Pestivirus RdRp

The 5-ethyl-triazinoindole scaffold is amenable to further functionalization to generate selective inhibitors of Pestivirus RNA-dependent RNA polymerase (RdRp) . This application is particularly relevant for veterinary medicine and research into Pestivirus-related diseases, offering a more targeted approach than broad-spectrum antivirals like ribavirin, which exhibit significant host cell toxicity.

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